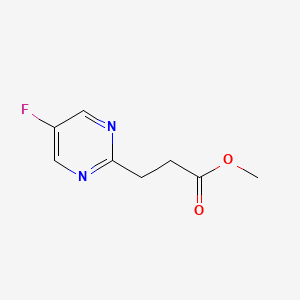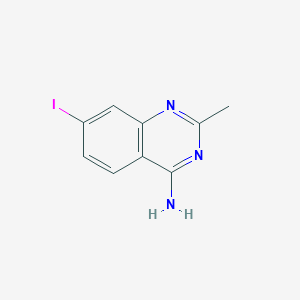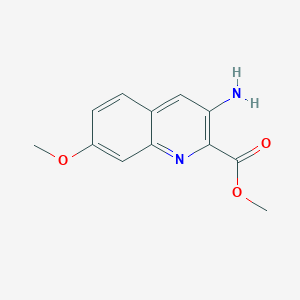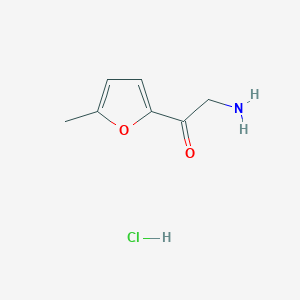
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is an organic compound with the molecular formula C8H9FN2O2 It is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoropyrimidin-2-yl)propanoate typically involves the reaction of 5-fluoropyrimidine with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Various substituted pyrimidine derivatives.
Hydrolysis: 3-(5-fluoropyrimidin-2-yl)propanoic acid.
Reduction: 3-(5-fluoropyrimidin-2-yl)propanol.
Aplicaciones Científicas De Investigación
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is primarily related to its ability to interact with biological molecules. The fluorine atom on the pyrimidine ring can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Methyl 3-(5-chloropyrimidin-2-yl)propanoate
- Methyl 3-(5-bromopyrimidin-2-yl)propanoate
Uniqueness
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds are often preferred for their enhanced biological activity and pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
methyl 3-(5-fluoropyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)3-2-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 |
Clave InChI |
GTVSETJBOLLBPV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=NC=C(C=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)


![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)

![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
